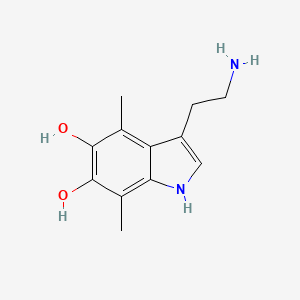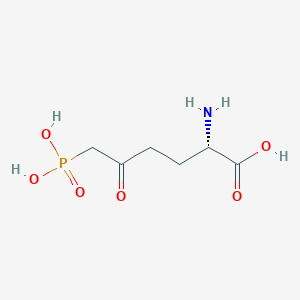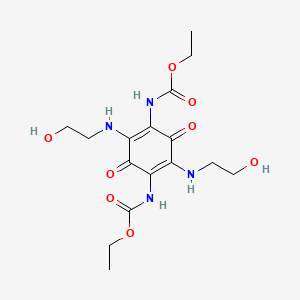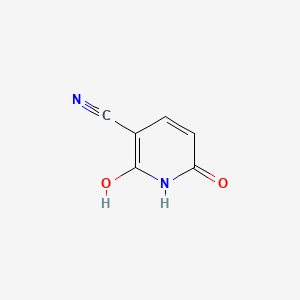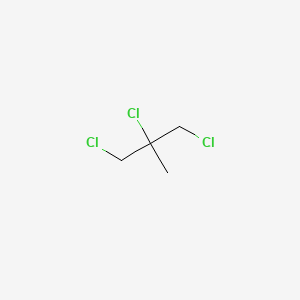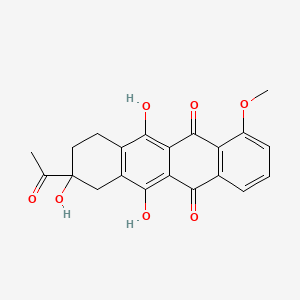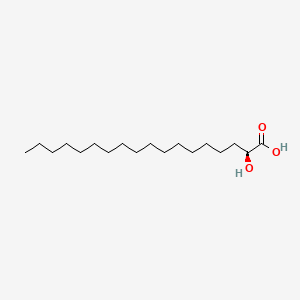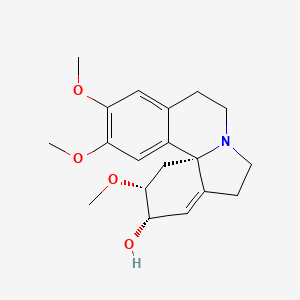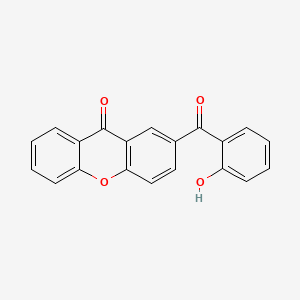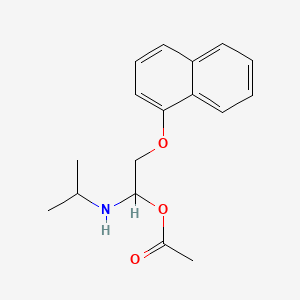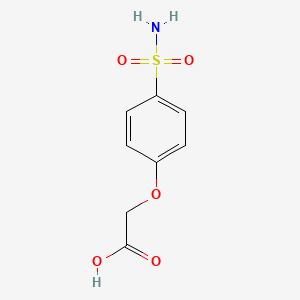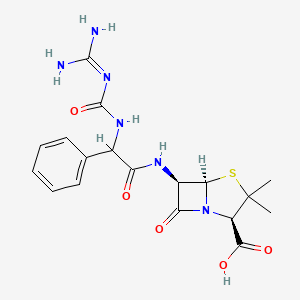![molecular formula C17H17NO3S B1208436 3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-methoxyphenoxy)propyl]-1,3-benzothiazol-2-one is a member of benzothiazoles.
Scientific Research Applications
Fluorescent Probes Sensing pH and Metal Cations
One significant application of benzothiazole derivatives is in the development of fluorescent probes for sensing pH changes and metal cations. A study by Tanaka et al. (2001) demonstrated that benzoxazole and benzothiazole analogues exhibit sensitivity to pH changes and metal cations such as magnesium and zinc. This highlights their potential use in chemical sensing and imaging applications (Tanaka et al., 2001).
Antimicrobial and Antitumor Agents
Benzothiazole derivatives have also been explored for their antimicrobial and antitumor properties. Kaya et al. (2017) synthesized a series of hydrazide and oxadiazole derivatives using 3-methoxyphenol and evaluated their antimicrobial activity against various bacterial strains. Certain compounds exhibited significant inhibitory activity against tumor cell lines, demonstrating their potential as chemotherapeutic agents (Kaya et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives are effective corrosion inhibitors. Hu et al. (2016) synthesized two benzothiazole derivatives and studied their effect in inhibiting steel corrosion in acidic solutions. Their findings indicate that these derivatives can adsorb onto surfaces and provide significant corrosion protection (Hu et al., 2016).
properties
Product Name |
3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one |
|---|---|
Molecular Formula |
C17H17NO3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[3-(2-methoxyphenoxy)propyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C17H17NO3S/c1-20-14-8-3-4-9-15(14)21-12-6-11-18-13-7-2-5-10-16(13)22-17(18)19/h2-5,7-10H,6,11-12H2,1H3 |
InChI Key |
SMUQXFJVORQVPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



